Cas no 333353-88-1 (N-(4-isopropylphenyl)-2-thiophenecarboxamide)

N-(4-isopropylphenyl)-2-thiophenecarboxamide is a synthetic organic compound featuring a thiophene carboxamide core substituted with a 4-isopropylphenyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The thiophene moiety enhances electron-rich characteristics, while the isopropylphenyl group contributes to lipophilicity, influencing solubility and bioavailability. The compound is of interest in medicinal chemistry for its potential as a scaffold in drug development, particularly for targeting specific enzyme interactions. Its stability under standard conditions and compatibility with further functionalization make it a versatile intermediate. High-purity grades ensure reproducibility in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain integrity.
N-(4-isopropylphenyl)-2-thiophenecarboxamide structure
333353-88-1 structure
商品名:N-(4-isopropylphenyl)-2-thiophenecarboxamide
CAS番号:333353-88-1
MF:C14H15NOS
メガワット:245.34
CID:3082629
PubChem ID:765892

N-(4-isopropylphenyl)-2-thiophenecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-isopropylphenyl)-2-thiophenecarboxamide
    • Thiophene-2-carboxylic acid (4-isopropyl-phenyl)-amide
    • 333353-88-1
    • AKOS000649674
    • N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
    • N-(4-Isopropylphenyl)thiophene-2-carboxamide
    • AB00078768-01
    • SCHEMBL12218063
    • CS-0275061
    • Cambridge id 5277231
    • Z30521271
    • HMS1609K06
    • STK402090
    • AK-968/40118273
    • SR-01000414897
    • SR-01000414897-1
    • N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
    • インチ: InChI=1S/C14H15NOS/c1-10(2)11-5-7-12(8-6-11)15-14(16)13-4-3-9-17-13/h3-10H,1-2H3,(H,15,16)
    • InChIKey: NXJQEPMJEQMLPX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 245.08743528Da
  • どういたいしつりょう: 245.08743528Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

N-(4-isopropylphenyl)-2-thiophenecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1345731-1g
n-(4-Isopropylphenyl)thiophene-2-carboxamide
333353-88-1 97%
1g
¥2832.00 2024-05-18

N-(4-isopropylphenyl)-2-thiophenecarboxamide 関連文献

N-(4-isopropylphenyl)-2-thiophenecarboxamideに関する追加情報

N-(4-isopropylphenyl)-2-thiophenecarboxamide: An Overview of a Promising Compound in Medicinal Chemistry

N-(4-isopropylphenyl)-2-thiophenecarboxamide, with the CAS number 333353-88-1, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

The chemical structure of N-(4-isopropylphenyl)-2-thiophenecarboxamide consists of a thiophene ring attached to an isopropylphenyl group via an amide linkage. The presence of the thiophene ring imparts aromatic stability and electronic properties that are crucial for its biological activity. The isopropylphenyl group, on the other hand, contributes to the lipophilicity and binding affinity of the molecule, making it a promising candidate for drug development.

Recent studies have highlighted the potential of N-(4-isopropylphenyl)-2-thiophenecarboxamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, N-(4-isopropylphenyl)-2-thiophenecarboxamide has also demonstrated significant analgesic effects. Preclinical studies have shown that this compound can reduce pain responses in animal models of neuropathic pain and inflammatory pain. The mechanism of action is believed to involve the modulation of nociceptive pathways and the inhibition of pain-related signaling molecules.

The anti-cancer potential of N-(4-isopropylphenyl)-2-thiophenecarboxamide has also been explored in recent research. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind this effect is thought to involve the activation of caspase pathways and the disruption of mitochondrial function.

The pharmacokinetic properties of N-(4-isopropylphenyl)-2-thiophenecarboxamide

In terms of synthetic routes, N-(4-isopropylphenyl)-2-thiophenecarboxamide

The future prospects for N-(4-isopropylphenyl)-2-thiophenecarboxamide

In conclusion, N-(4-isopropylphenyl)-2-thiophenecarboxamide

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